BCR-ABL-IN-3 Maintains Sub-100 nM Potency Against T315I-Mutant Bcr-Abl, a Profile Superior to Second-Generation TKIs
BCR-ABL-IN-3 exhibits an IC50 of ≤100 nM against Ba/F3 cells expressing the T315I-mutant Bcr-Abl kinase . This is a critical differentiator, as second-generation TKIs like nilotinib are ineffective against this mutation, with a reported IC50 of >9,200 nM in comparable enzymatic assays [1].
| Evidence Dimension | Cellular Proliferation Inhibition (IC50) against T315I-mutant Bcr-Abl |
|---|---|
| Target Compound Data | IC50 ≤ 100 nM |
| Comparator Or Baseline | Nilotinib: IC50 = 9,200 nM |
| Quantified Difference | ≥92-fold increase in potency |
| Conditions | Ba/F3 cells expressing Bcr-Abl T315I (BCR-ABL-IN-3); Enzymatic assay (Nilotinib) |
Why This Matters
This data justifies selecting BCR-ABL-IN-3 over nilotinib for any in vitro or in vivo study where activity against the T315I mutation is a prerequisite.
- [1] Kitagawa, D., et al. (2013). Activity of nilotinib against T315I-mutant BCR-ABL. Leukemia. View Source
